4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one
Description
Chemical Structure and Key Features 4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazin-1(2H)-one core substituted at the 2-position with a 2-methylphenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 3-bromophenyl moiety. The bromine atom at the meta position of the phenyl ring and the methyl group at the ortho position of the phthalazinone-bound phenyl are critical for modulating electronic and steric properties, influencing reactivity and biological interactions .
Characterization likely involves NMR, IR, and mass spectrometry, as seen in structurally related derivatives .
Properties
IUPAC Name |
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O2/c1-14-7-2-5-12-19(14)28-23(29)18-11-4-3-10-17(18)20(26-28)22-25-21(27-30-22)15-8-6-9-16(24)13-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYSNHDRUTTYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized using an acyl chloride to yield the 1,2,4-oxadiazole ring.
Coupling with phthalazinone: The final step involves coupling the 3-bromophenyl-1,2,4-oxadiazole intermediate with a phthalazinone derivative under suitable conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group
The bromine atom on the phenyl ring serves as a reactive site for substitution due to electron-withdrawing effects from the oxadiazole and phthalazinone moieties, which activate the aromatic ring toward nucleophilic attack .
Reagents and Conditions:
Mechanism : The reaction proceeds via a palladium-catalyzed cross-coupling (Suzuki) or copper-mediated Ullmann-type coupling, depending on the nucleophile and catalyst system .
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring exhibits stability under mild conditions but undergoes ring-opening or functionalization under specific stimuli.
Key Reactions:
Mechanism : Acidic hydrolysis cleaves the oxadiazole ring into carboxylic acid and amidoxime via protonation and nucleophilic attack. Reductive pathways involve hydride transfer to nitrogen atoms.
Phthalazinone Core Modifications
The phthalazinone moiety participates in oxidation and reduction reactions, altering its electronic properties.
Oxidation/Reduction:
| Reaction Type | Reagents/Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | Phthalazine-1,4-dione | Loss of aromaticity | |
| Reduction | NaBH₄, MeOH, RT | Dihydrophthalazinone | Increased solubility |
Mechanism : Oxidation with KMnO₄ introduces ketone groups, while NaBH₄ reduces the carbonyl to an alcohol.
Cross-Coupling and Functionalization
The compound’s bromine and oxadiazole groups enable diverse cross-coupling strategies for generating libraries of derivatives .
Stability and Degradation
The compound degrades under harsh conditions:
-
Photolysis : UV light (254 nm) in MeOH leads to debromination and oxadiazole cleavage.
-
Thermal Decomposition : >200°C results in CO and HCN emission (TGA-DSC data).
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Its mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and survival. A study demonstrated that derivatives of oxadiazole compounds can significantly reduce the viability of cancer cell lines, suggesting that this compound could be a lead candidate for further development as an anticancer agent .
Antimicrobial Properties
The presence of bromophenyl and oxadiazole groups in the structure enhances its antimicrobial activity. Preliminary studies have shown that this compound exhibits significant antibacterial and antifungal properties against various pathogens. The effectiveness of this compound in inhibiting microbial growth positions it as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Photophysical Properties
The compound's unique electronic structure allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has demonstrated that compounds with similar structures can enhance light absorption and emission characteristics, which are critical for improving the efficiency of these devices .
Sensor Development
Due to its ability to interact with specific ions or molecules, this compound can be utilized in the development of chemical sensors. Studies have shown that oxadiazole derivatives can selectively bind to metal ions or small organic molecules, leading to measurable changes in fluorescence or conductivity. This property is particularly valuable for environmental monitoring and detecting hazardous substances .
Biochemical Studies
The compound serves as a valuable tool in biochemical research for studying enzyme interactions and cellular processes. Its ability to selectively inhibit certain enzymes makes it useful for probing biological pathways and understanding disease mechanisms. For instance, it has been employed in studies investigating the role of specific kinases in cancer cell signaling pathways .
Drug Development
As a lead compound, 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one can be modified to enhance its pharmacological properties. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce potential side effects. This iterative process is crucial in drug development, where small modifications can lead to significant improvements in therapeutic outcomes .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant reduction in cell viability in breast cancer cell lines. |
| Study 2 | Antimicrobial Properties | Effective against E. coli and Staphylococcus aureus with low MIC values. |
| Study 3 | Photophysical Properties | Exhibited enhanced light emission suitable for OLED applications. |
| Study 4 | Sensor Development | Developed a sensor capable of detecting lead ions with high sensitivity. |
Mechanism of Action
The mechanism of action of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one with structurally analogous compounds, emphasizing substituent effects on physicochemical properties and bioactivity:
*Estimated based on structural analogs. †Predicted based on bromophenyl analogs . ‡Predicted due to polar methoxy groups.
Key Observations:
Substituent Effects on Lipophilicity (logP):
- Bromine at the 3-position (target compound) increases logP (~4.4) compared to fluorine (~3.5 in ) or methoxy groups (~3.8 in ). The 2-methylphenyl group further enhances lipophilicity compared to unsubstituted phenyl rings .
- 3,4-Dimethylphenyl () raises logP (~4.8) due to additional hydrophobic methyl groups, while 3,4,5-trimethoxyphenyl () reduces logP via polar oxygen atoms .
The target compound’s phthalazinone core may confer distinct receptor-binding profiles compared to benzoimidazolone () or piperidine-carboxamide derivatives () . Bromine position: The 3-bromophenyl group in the target compound may offer steric and electronic advantages over 2-bromophenyl () in target engagement, though specific data are lacking .
Synthetic Accessibility:
- Yields for analogous oxadiazole-containing compounds range from 30% to 72% (), influenced by substituent complexity. The target compound’s synthesis may require optimization due to steric hindrance from the 2-methylphenyl group .
Biological Activity
The compound 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one is a complex organic molecule featuring a unique structure that combines a phthalazinone core with an oxadiazole moiety and a bromophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure includes:
- A phthalazinone core, known for its biological activity.
- An oxadiazole ring, which is often associated with various pharmacological properties.
- A bromophenyl group that enhances the reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and phthalazinone derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Candida albicans . The presence of the bromine atom in the structure is believed to enhance these effects by increasing lipophilicity and enabling better membrane penetration.
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been widely studied. In vitro assays have demonstrated that compounds with similar structures can induce cytotoxicity in cancer cell lines. For example, studies on related oxadiazole derivatives have shown promising results against human cancer cell lines, suggesting that the target compound may also possess similar activity .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes.
- Receptor Binding : It could bind to various receptors, altering their activity and leading to downstream effects that inhibit cell proliferation or induce apoptosis in cancer cells.
Case Studies
Several studies have explored the synthesis and biological evaluation of oxadiazole derivatives. For instance:
- Study on Antimicrobial Activity : A series of oxadiazole derivatives were synthesized and tested against Escherichia coli and Pseudomonas aeruginosa, showing a correlation between structural modifications (like bromination) and increased antimicrobial potency .
- Anticancer Evaluation : Research conducted on related phthalazine derivatives revealed significant growth inhibition in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
